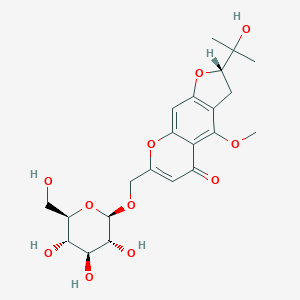
Retusin
Übersicht
Beschreibung
Wissenschaftliche Forschungsanwendungen
Retusin has a wide range of scientific research applications:
Wirkmechanismus
Target of Action
Retusin, also known as Quercetin-3,3’,4’,7-tetramethylether, is a natural compound isolated from the leaves of Talinum triangulare . It is known to possess antiviral and anti-inflammatory activities . .
Mode of Action
Its antiviral and anti-inflammatory activities suggest that it may interact with proteins or enzymes involved in viral replication or inflammation pathways
Pharmacokinetics
One study has investigated the pharmacokinetics of polymethoxylated flavonoids, a group that includes this compound . The study found that the elimination half-lives for similar compounds ranged from 30 minutes to over 100 minutes . .
Result of Action
Its antiviral and anti-inflammatory activities suggest that it may inhibit viral replication and reduce inflammation at the cellular level . .
Biochemische Analyse
Biochemical Properties
Retusin plays a significant role in biochemical reactions due to its ability to interact with various biomolecules. It efficiently attaches low-energy electrons, generating fragment species via dissociative electron attachment (DEA). This interaction is crucial for its antioxidant activity, as this compound can attach solvated electrons and decompose under reductive conditions, such as near the mitochondrial electron transport chain . The compound interacts with enzymes and proteins involved in the electron transport chain, contributing to its radical scavenging activity.
Cellular Effects
This compound influences various cellular processes, including cell signaling pathways, gene expression, and cellular metabolism. It has been shown to generate molecular hydrogen, which possesses selective antioxidant properties. This activity is thought to be responsible for its ability to scavenge reactive oxygen species (ROS) and protect cells from oxidative stress . Additionally, this compound’s interaction with the mitochondrial electron transport chain suggests its role in maintaining cellular energy balance and reducing oxidative damage.
Molecular Mechanism
At the molecular level, this compound exerts its effects through binding interactions with biomolecules and enzyme inhibition or activation. The compound’s ability to attach low-energy electrons and generate fragment species via DEA is a key aspect of its mechanism of action. This compound’s interaction with the mitochondrial electron transport chain leads to the generation of molecular hydrogen and quinone-bearing anions, which serve as electron carriers . These interactions contribute to its antioxidant activity and ability to protect cells from oxidative stress.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound have been observed to change over time. The compound’s stability and degradation are influenced by its interactions with low-energy electrons and the mitochondrial electron transport chain. Long-term studies have shown that this compound can maintain its antioxidant activity and protect cells from oxidative damage over extended periods . The compound’s stability and effectiveness may vary depending on the experimental conditions and the presence of other biomolecules.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. Studies have shown that at lower doses, this compound exhibits significant antioxidant and protective effects against oxidative stress. At higher doses, the compound may exhibit toxic or adverse effects, including potential disruption of cellular functions and metabolic processes . It is essential to determine the optimal dosage to maximize the beneficial effects of this compound while minimizing any potential risks.
Metabolic Pathways
This compound is involved in various metabolic pathways, including those related to the electron transport chain and oxidative stress response. The compound interacts with enzymes and cofactors involved in these pathways, influencing metabolic flux and metabolite levels . This compound’s ability to generate molecular hydrogen and quinone-bearing anions plays a crucial role in its antioxidant activity and protection against oxidative damage.
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through interactions with transporters and binding proteins. These interactions influence the compound’s localization and accumulation, affecting its activity and function . This compound’s ability to attach low-energy electrons and interact with the mitochondrial electron transport chain suggests its preferential localization in mitochondria, where it can exert its antioxidant effects.
Subcellular Localization
This compound’s subcellular localization is primarily within the mitochondria, where it interacts with the electron transport chain and other biomolecules involved in oxidative stress response. The compound’s targeting signals and post-translational modifications direct it to specific compartments or organelles, enhancing its activity and function . This compound’s localization in mitochondria is crucial for its role in maintaining cellular energy balance and protecting cells from oxidative damage.
Vorbereitungsmethoden
Synthesewege und Reaktionsbedingungen
Retusin kann durch Methylierung von Quercetin synthetisiert werden. Der Prozess beinhaltet die Verwendung von Methylierungsmitteln wie Dimethylsulfat oder Methyliodid in Gegenwart einer Base wie Kaliumcarbonat. Die Reaktion erfolgt typischerweise in einem organischen Lösungsmittel wie Aceton oder Dimethylformamid unter Rückflussbedingungen .
Industrielle Produktionsmethoden
Die industrielle Produktion von this compound beinhaltet die Extraktion der Verbindung aus pflanzlichen Quellen. So kann es beispielsweise aus den Blättern von Talinum triangulare unter Verwendung von Lösungsmittelextraktionsmethoden, gefolgt von der Reinigung durch Chromatographie, isoliert werden . Der Extraktionsprozess kann die Verwendung von Lösungsmitteln wie Ethanol oder Methanol umfassen, und die Reinigung kann mit Techniken wie der Hochleistungsflüssigkeitschromatographie (HPLC) erreicht werden.
Analyse Chemischer Reaktionen
Reaktionstypen
Retusin unterliegt verschiedenen chemischen Reaktionen, darunter:
Häufige Reagenzien und Bedingungen
Oxidation: Kaliumpermanganat, Wasserstoffperoxid.
Reduktion: Niedrig-energie-Elektronen, solvatisierte Elektronen.
Substitution: Nucleophile wie Thiole oder Amine.
Hauptprodukte, die gebildet werden
Oxidation: Chinonderivate.
Reduktion: Fragmentarten, einschließlich zweifach dehydrierter Anionen.
Substitution: Verschiedene substituierte Flavonoidderivate.
Wissenschaftliche Forschungsanwendungen
This compound hat eine breite Palette an wissenschaftlichen Forschungsanwendungen:
Wirkmechanismus
This compound entfaltet seine Wirkungen durch verschiedene Mechanismen:
Antioxidative Aktivität: this compound lagert effizient Niedrig-energie-Elektronen an und erzeugt durch dissoziative Elektronenanlagerung Fragmentarten.
Antivirale und entzündungshemmende Aktivität: This compound interagiert mit viralen und entzündlichen Signalwegen, hemmt die Vermehrung von Viren und reduziert Entzündungen.
Vergleich Mit ähnlichen Verbindungen
Retusin ist unter den Flavonoiden aufgrund seines spezifischen Methylierungsmusters einzigartig. Ähnliche Verbindungen umfassen:
Quercetin: Die Stammverbindung von this compound, bekannt für ihre antioxidativen und entzündungshemmenden Eigenschaften.
Kaempferol: Ein weiteres Flavonoid mit ähnlichen biologischen Aktivitäten, jedoch unterschiedlichen Methylierungsmustern.
Myricetin: Ein Flavonoid mit zusätzlichen Hydroxylgruppen, was zu unterschiedlicher Reaktivität und biologischen Wirkungen führt.
This compound sticht durch seine spezifische Methylierung hervor, die seine Stabilität und Bioaktivität im Vergleich zu anderen Flavonoiden erhöht .
Eigenschaften
IUPAC Name |
2-(3,4-dimethoxyphenyl)-5-hydroxy-3,7-dimethoxychromen-4-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H18O7/c1-22-11-8-12(20)16-15(9-11)26-18(19(25-4)17(16)21)10-5-6-13(23-2)14(7-10)24-3/h5-9,20H,1-4H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HHGPYJLEJGNWJA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)C2=C(C(=O)C3=C(C=C(C=C3O2)OC)O)OC)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H18O7 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60924839 | |
| Record name | Retusine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60924839 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
358.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1245-15-4 | |
| Record name | 5-Hydroxy-3,7,3′,4′-tetramethoxyflavone | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1245-15-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Retusine | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001245154 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Retusin | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=61837 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Retusine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60924839 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-(3,4-dimethoxyphenyl)-5-hydroxy-3,7-dimethoxy-4-benzopyrone | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.013.629 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | RETUSIN | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/M8591903SD | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.













![(2S,3R,4R,5R,6S)-2-[(2R,3S,4S,5R,6R)-4-hydroxy-2-(hydroxymethyl)-5-[(2S,3R,4R,5R,6S)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxy-6-[[(1S,2S,4S,8S,9S,12S,13R)-7,9,13-trimethyl-6-[(3R)-3-methyl-4-[(2R,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxybutyl]-5-oxapentacyclo[10.8.0.02,9.04,8.013,18]icosa-6,18-dien-16-yl]oxy]oxan-3-yl]oxy-6-methyloxane-3,4,5-triol](/img/structure/B192212.png)


